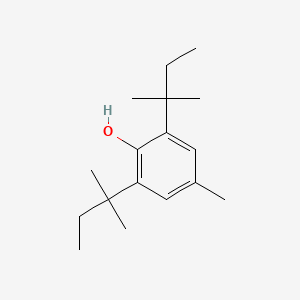![molecular formula C11H13N3O2 B14638671 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione CAS No. 56788-15-9](/img/structure/B14638671.png)
3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a butyl group attached to the nitrogen atom at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione typically involves the cyclization of suitable precursors. One common method involves the reaction of 2,3-pyridinedicarboxylic acid with appropriate amines under acidic conditions to form the pyridopyrimidine core . The butyl group can be introduced through alkylation reactions using butyl halides.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The key steps include the formation of the pyridopyrimidine core, followed by functionalization to introduce the butyl group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as dihydrofolate reductase (DHFR) by binding to the active site, thereby preventing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Pyrido[3,4-D]pyrimidine-2,4-dione: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[4,3-D]pyrimidine-2,4-dione: Known for its potential therapeutic applications.
Pyrido[3,2-D]pyrimidine-2,4-dione: Studied for its enzyme inhibitory properties.
Uniqueness: 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione is unique due to the presence of the butyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can result in different binding affinities and selectivities for molecular targets compared to other pyridopyrimidine derivatives .
Eigenschaften
CAS-Nummer |
56788-15-9 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-butyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-2-3-7-14-10(15)8-5-4-6-12-9(8)13-11(14)16/h4-6H,2-3,7H2,1H3,(H,12,13,16) |
InChI-Schlüssel |
IPFDGFQBNGKSFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


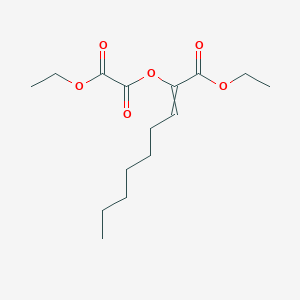
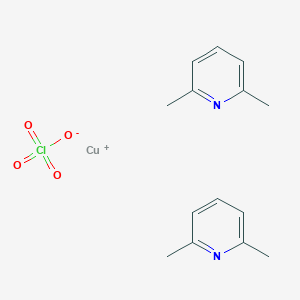
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
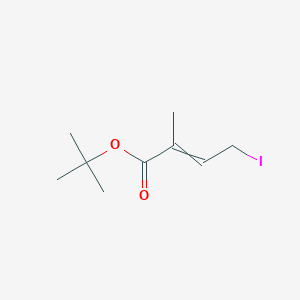
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
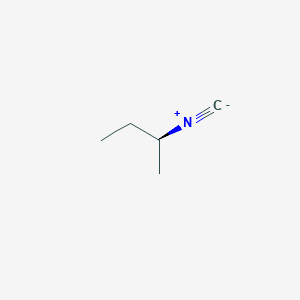

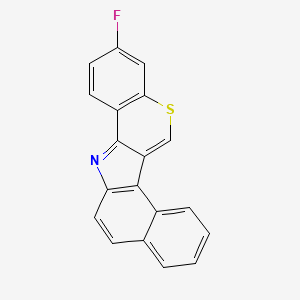
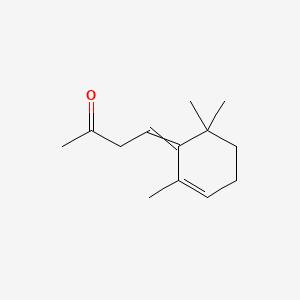
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
